N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-Cyclohexyl-N⁶-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by substitutions at the 4- and 6-amino positions. The 1-methyl group stabilizes the heterocyclic core, while the N⁴-cyclohexyl and N⁶-(2-methoxyethyl) substituents modulate physicochemical and pharmacological properties. This compound belongs to a class of molecules explored for kinase inhibition (e.g., JAK3) and anticancer activity due to their ability to interact with ATP-binding pockets in enzymes .
Properties
Molecular Formula |
C15H24N6O |
|---|---|
Molecular Weight |
304.39 g/mol |
IUPAC Name |
4-N-cyclohexyl-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H24N6O/c1-21-14-12(10-17-21)13(18-11-6-4-3-5-7-11)19-15(20-14)16-8-9-22-2/h10-11H,3-9H2,1-2H3,(H2,16,18,19,20) |
InChI Key |
NUOOPFCERRTEEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3CCCCC3)NCCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N4-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the cyclohexyl group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexylamine as a reagent.
Attachment of the methoxyethyl group: The methoxyethyl group is added via an alkylation reaction, typically using 2-methoxyethyl chloride.
Methylation: The final step involves the methylation of the pyrazolo[3,4-d]pyrimidine core using a methylating agent such as methyl iodide.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core are replaced with other groups. Common reagents for these reactions include halides and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
Pharmacological Properties
Antitumor Activity : Research has demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising antitumor activity. For instance, compounds with this scaffold have been shown to inhibit the proliferation of various cancer cell lines, including human hepatoma (HepG2), breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cells. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent .
Mechanism of Action : The anticancer effects are attributed to the inhibition of specific molecular targets involved in tumor growth and survival. For example, some derivatives have been identified as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in the signaling pathways that promote cancer cell proliferation .
Synthesis and Derivatives
The synthesis of N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves several key steps that allow for the modification of the pyrazolo[3,4-d]pyrimidine core. The compound can be synthesized through reactions involving hydrazine derivatives and halogenated pyrimidines .
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Hydrazine + pyrimidine derivative | Pyrazolo[3,4-d]pyrimidine intermediate |
| 2 | Cyclohexyl amine + methoxyethyl group | N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-pyrazolo derivative |
| 3 | Methylation step | Final compound |
Biological Evaluations
Comprehensive biological evaluations are crucial for assessing the efficacy and safety of this compound. Studies have utilized various assays such as the MTT assay to determine cell viability and IC50 values against different cancer cell lines.
Case Studies
Several case studies highlight the potential of this compound in clinical settings:
- Case Study 1 : A study involving MCF-7 breast cancer cells showed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced its antiproliferative activity compared to parent compounds.
- Case Study 2 : In vivo studies demonstrated that certain derivatives could effectively reduce tumor size in animal models without significant toxicity.
Mechanism of Action
The mechanism of action of N4-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and properties among related pyrazolo[3,4-d]pyrimidine derivatives:
Key Observations :
- Cyclohexyl vs. However, bulky aliphatic groups (e.g., cyclohexenylethyl in ) may reduce solubility .
- Methoxyethyl vs. Halogens : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to chlorinated derivatives (), which may exhibit stronger target binding but higher metabolic instability .
Anticancer Activity
- Compound 7a (N⁴-Ethyl-N⁶,1-diphenyl): Demonstrated 85% yield in synthesis and notable anticancer activity in preclinical models, though phenyl groups contribute to high hydrophobicity .
- Its cyclohexyl group may mimic hydrophobic residues in kinase ATP pockets, enhancing inhibition .
Kinase Inhibition (JAK3 Selectivity)
- Pyrimidine-4,6-diamine Derivatives : highlights JAK3 inhibitors with pyrazolo[3,4-d]pyrimidine scaffolds. The target compound’s 2-methoxyethyl group may form hydrogen bonds with kinase active sites, while cyclohexyl provides steric complementarity .
- Comparison with Chlorinated Analogs: Bis(3-chlorophenyl) derivatives () exhibit strong binding but lack selectivity due to halogen-mediated non-specific interactions .
Biological Activity
N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects.
- Molecular Formula : CHNO
- Molecular Weight : 246.31 g/mol
- CAS Number : 869072-46-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The pyrazolo[3,4-d]pyrimidine framework is known to exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which play crucial roles in cell proliferation and survival.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. In vitro assays have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates cytokine production | |
| Enzyme Inhibition | Inhibits specific kinases |
Detailed Research Findings
- Antitumor Studies :
- Anti-inflammatory Mechanisms :
- Enzymatic Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
